Acide kynurénique

Vue d'ensemble

Description

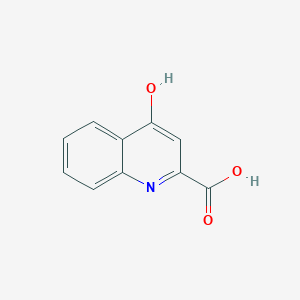

L’acide kynurénique est un produit du métabolisme normal de l’acide aminé L-tryptophane . Il a été découvert pour la première fois dans l’urine de chien par le chimiste allemand Justus von Liebig en 1853. Son nom IUPAC est acide 4-hydroxyquinoléine-2-carboxylique . L’this compound est formé à partir de la kynurénine , qui subit une transamination. Il est excrété dans l’urine et a été trouvé à la fois dans l’urine de chien et dans l’urine de lapins et d’humains ayant reçu du tryptophane.

Applications De Recherche Scientifique

Neuroprotective Properties

Kynurenic acid exhibits neuroprotective effects primarily through its action as an antagonist at excitatory amino acid receptors, particularly N-methyl-D-aspartate (NMDA) receptors. This mechanism is crucial in preventing excitotoxicity, which is implicated in neurodegenerative conditions such as Alzheimer's disease and Huntington's disease.

Case Study: Neuroprotection in Alzheimer's Disease

- A study demonstrated that KYNA levels were significantly elevated in animal models subjected to NMDA-induced neuronal damage. The administration of KYNA resulted in reduced neuronal loss and improved cognitive function, suggesting its potential as a therapeutic agent for Alzheimer's disease .

Immunomodulatory Effects

Kynurenic acid plays a dual role in the immune system, acting both as an anti-inflammatory agent and as a promoter of immunosuppression. This characteristic makes it relevant in various immune-mediated diseases.

Key Findings:

- KYNA has been shown to downregulate pro-inflammatory cytokines such as TNF-α and IL-23, thereby mitigating inflammatory responses .

- In vivo studies have confirmed that KYNA treatment can significantly reduce inflammation in models of septic shock and other inflammatory conditions .

Table 1: Summary of Immunomodulatory Effects of Kynurenic Acid

| Study | Model | Effect Observed | Cytokines Affected |

|---|---|---|---|

| Study A | Mice | Reduced TNF-α | TNF-α |

| Study B | Dogs | Decreased inflammation | IL-23 |

| Study C | Rats | Inhibited Th17 differentiation | IL-17 |

Pain Relief and Analgesic Properties

Research indicates that KYNA possesses analgesic properties, potentially offering a novel approach to pain management. Its ability to inhibit NMDA receptor activity suggests a mechanism for pain relief without the side effects associated with traditional analgesics.

Case Study: Analgesic Effects in Chronic Pain Models

- In rodent models of chronic pain, KYNA administration led to significant reductions in pain sensitivity, indicating its potential utility as an alternative treatment for chronic pain syndromes .

Role in Metabolic Regulation

Recent studies have highlighted the role of KYNA as a signaling molecule involved in energy metabolism regulation. It interacts with pathways such as AMPK signaling, influencing energy expenditure and storage.

Key Findings:

- KYNA has been implicated in regulating glucose metabolism and may contribute to metabolic disorders when dysregulated .

Potential Therapeutic Applications

Given its diverse biological activities, KYNA has been proposed for various therapeutic applications:

- Neurodegenerative Diseases: As an NMDA antagonist, KYNA may help mitigate excitotoxicity associated with diseases like Alzheimer's and Parkinson's.

- Autoimmune Disorders: Its immunosuppressive properties suggest potential applications in treating autoimmune diseases.

- Chronic Pain Management: KYNA's analgesic effects could provide a new avenue for chronic pain therapies.

Mécanisme D'action

- Le principal mécanisme de l’acide kynurénique implique l’antagonisme des récepteurs des acides aminés excitateurs, modulant la neurotransmission.

- Il peut également avoir un impact sur d’autres voies, telles que le récepteur N-méthyl-D-aspartate (NMDA) .

Analyse Biochimique

Biochemical Properties

KYNA interacts with several enzymes, proteins, and other biomolecules. It is a broad-spectrum antagonist targeting NMDA, glutamate, α7 nicotinic acetylcholine receptor . It is also an agonist of GPR35/CXCR8 . These interactions play a crucial role in many aspects of mammalian physiology, including the control of glutamatergic and cholinergic synaptic transmission, and the coordination of immunomodulation .

Cellular Effects

KYNA influences cell function in various ways. It acts as a signaling molecule controlling the networks involved in the balance of energy store and expenditure through GPR35 and AMPK signaling pathway . It plays an important role in the pathogenesis and development of several endocrine and metabolic diseases . In addition, KYNA has been found to have cytotoxic effects in certain concentrations .

Molecular Mechanism

KYNA exerts its effects at the molecular level through various mechanisms. It acts as an antagonist at ionotropic AMPA, NMDA, and Kainate glutamate receptors . It is also a noncompetitive antagonist at the glycine site of the NMDA receptor . Furthermore, it acts as an antagonist of the α7 nicotinic acetylcholine receptor .

Temporal Effects in Laboratory Settings

The effects of KYNA change over time in laboratory settings. For instance, high doses of KYNA significantly decreased the avoidance latency, whereas a low dose of KYNA significantly elevated it compared with controls, suggesting that the low dose of KYNA enhanced memory function .

Dosage Effects in Animal Models

The effects of KYNA vary with different dosages in animal models. For example, treatment with KYNA (30–100 mg per kg of body weight, intravenously) 4 h before the start of heat stress significantly decreased the survival time in rats .

Metabolic Pathways

KYNA is involved in the kynurenine pathway of tryptophan metabolism . It is formed from L-kynurenine in a reaction catalyzed by the enzyme kynurenine—oxoglutarate transaminase .

Transport and Distribution

KYNA is transported and distributed within cells and tissues. It is found with higher concentration in urine, pancreatic mucus, serum, and breast milk than in cerebrospinal fluid . It has been subsequently found to be involved in immune and digestive system in the periphery .

Subcellular Localization

It is known that KYNA is produced endogenously in various types of peripheral cells, tissues, and by gastrointestinal microbiota

Méthodes De Préparation

Voies de synthèse::

- L’acide kynurénique est synthétisé par le métabolisme du tryptophane, spécifiquement par la voie de la kynurénine.

- La conversion de la kynurénine en this compound implique une réaction d’aminotransférase.

- Un métabolisme bactérien supplémentaire peut convertir l’this compound en acide quinaldique (acide 2-quinoléinecarboxylique).

- Bien que l’this compound ne soit pas produit industriellement à grande échelle, son importance réside dans son activité biologique.

Analyse Des Réactions Chimiques

L’acide kynurénique est impliqué dans plusieurs réactions :

Propriétés antiexcitotoxiques et anticonvulsivantes : Il agit comme un antagoniste des récepteurs des acides aminés excitateurs, ce qui le rend neuroprotecteur contre l’excitotoxicité et les crises.

Voies métaboliques : L’this compound fait partie de la voie de la kynurénine, qui joue un rôle dans le métabolisme du tryptophane.

4. Applications de la recherche scientifique

Les applications de la recherche sur l’this compound couvrent divers domaines :

Neurobiologie : Ses effets neuroprotecteurs le rendent pertinent dans les études relatives aux maladies neurodégénératives.

Immunologie : Il interagit avec les globules blancs et les cellules endothéliales.

Pharmacologie : Les chercheurs explorent son potentiel en tant qu’agent anticonvulsivant et neuroprotecteur.

Comparaison Avec Des Composés Similaires

- L’acide kynurénique se distingue par son rôle spécifique dans la voie de la kynurénine.

- Les composés similaires comprennent l’acide quinolénique (un autre métabolite de la voie de la kynurénine) et l’acide nicotinique (vitamine B3).

Activité Biologique

Kynurenic acid (KYNA) is a significant metabolite in the kynurenine pathway of tryptophan metabolism, exhibiting diverse biological activities that have implications for various physiological and pathological conditions. This article explores the biological activity of KYNA, highlighting its role in neuroprotection, immunomodulation, metabolic regulation, and its potential therapeutic applications.

Overview of Kynurenic Acid

Kynurenic acid is primarily produced from kynurenine, which is derived from tryptophan. It acts as an antagonist at N-methyl-D-aspartate (NMDA) receptors and has been implicated in several neurological and psychiatric disorders. Its dual role as both a neuroprotective and potentially neurotoxic agent makes it a critical focus of research in understanding various diseases.

Neuroprotective Effects

KYNA has been shown to exert neuroprotective effects through several mechanisms:

- NMDA Receptor Antagonism : By inhibiting NMDA receptors, KYNA can protect neurons from excitotoxic damage, which is particularly relevant in conditions such as Alzheimer's disease (AD) and schizophrenia .

- Reduction of Inflammation : KYNA modulates inflammatory responses, which can mitigate neuronal damage during neuroinflammatory conditions .

Immunomodulatory Role

Kynurenic acid plays a significant role in immune regulation:

- Cytokine Modulation : Elevated levels of KYNA are associated with increased pro-inflammatory cytokines like IL-1β, suggesting a complex role in inflammation and immune response .

- Cancer Implications : KYNA’s immunosuppressive properties may contribute to tumor immune escape, making it a double-edged sword in cancer biology .

Metabolic Regulation

Recent studies indicate that KYNA influences metabolic processes:

- Energy Homeostasis : KYNA has been linked to the regulation of energy expenditure through pathways involving GPR35 and AMPK signaling . This suggests its potential as a therapeutic target for metabolic diseases such as obesity and diabetes.

- Exercise-Induced Production : Physical activity increases KYNA levels in skeletal muscles, promoting thermogenesis and reducing insulin resistance .

Alzheimer's Disease

A longitudinal study involving 311 patients with Alzheimer's disease found that higher concentrations of KYNA were associated with slower disease progression. The study highlighted that patients exhibited elevated levels of KYNA compared to cognitively unimpaired controls, suggesting a neuroprotective response in AD .

Bipolar Disorder

A genome-wide association study linked genetic variants affecting KYNA levels to psychotic symptoms in bipolar disorder. Increased cerebrospinal fluid (CSF) levels of KYNA correlated with negative symptoms and cognitive deficits, indicating its potential as a biomarker for psychiatric disorders .

Data Tables

Propriétés

IUPAC Name |

4-oxo-1H-quinoline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-9-5-8(10(13)14)11-7-4-2-1-3-6(7)9/h1-5H,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCZHHEIFKROPDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C=C(N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8075417 | |

| Record name | 4-Hydroxy-2-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8075417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow solid; [Merck Index] Yellow needles; [Alfa Aesar MSDS], Solid | |

| Record name | Kynurenic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11636 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Kynurenic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000715 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>28.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID56463252 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

492-27-3, 13593-94-7 | |

| Record name | Kynurenic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=492-27-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kynurenic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000492273 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Transtorine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013593947 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Kynurenic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11937 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | kynurenic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58973 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Hydroxy-2-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8075417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxyquinoline-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.047 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-oxo-1,4-dihydroquinoline-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | KYNURENIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H030S2S85J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Kynurenic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000715 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

280 °C | |

| Record name | Kynurenic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000715 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.